molecular formula C14H11NO2S B2852792 2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one CAS No. 1152551-04-6

2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one

Cat. No. B2852792
CAS RN: 1152551-04-6
M. Wt: 257.31
InChI Key: UBPSVRIWJXLXCI-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-YL)-1-(3-methylthiophen-2-YL)ethan-1-one, also known as BMTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMTE is a heterocyclic compound that contains both benzoxazole and thiophene rings, making it a unique and versatile molecule.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques and Conformational Studies

The synthesis of benzoxazole derivatives involves solventless cyclocondensation, highlighting the utility of benzoxazole as a versatile building block for creating heterocycles. Quantum chemical calculations reveal the conformational landscape, indicating strong electronic delocalization and the significance of chalcogen bonding in conformational preference. This study underscores the critical role of solvent choice and reaction conditions in synthesizing specific heterocyclic compounds (Saeed et al., 2021).

Structural Elucidation via NMR Spectroscopy and X-Ray Crystallography

Reaction of aminophenols with specific ketones yields isomeric benzo[1,4]oxazines, characterized using NMR spectroscopy. Structural determination through X-ray diffraction analysis provides insights into the molecular geometry and electronic structure of benzoxazole derivatives, which are crucial for their reactivity and potential applications (Santes et al., 1999).

Catalytic Activities and Biological Potentials

Catalytic Oxidation and Transfer Hydrogenation

Half-sandwich Ruthenium(II) complexes with benzoxazole-based ligands demonstrate significant catalytic activity in oxidation and transfer hydrogenation reactions. These findings suggest the potential of benzoxazole derivatives in catalyzing essential transformations in organic synthesis, highlighting the influence of ligand structure on catalytic efficiency (Saleem et al., 2013).

Antiviral Activity Against COVID-19

Novel thiadiazole and triazole hybrids containing benzoxazole moieties have been synthesized and evaluated for their antiviral activity against COVID-19. These compounds exhibit promising docking scores to COVID-19 main protease, indicating their potential as therapeutic agents in combating coronavirus disease (Rashdan et al., 2021).

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-(3-methylthiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-9-6-7-18-14(9)11(16)8-13-15-10-4-2-3-5-12(10)17-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPSVRIWJXLXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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